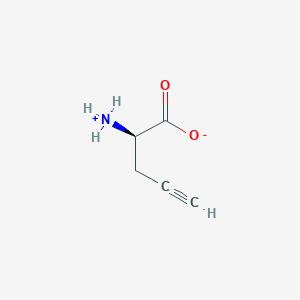

(2R)-2-azaniumylpent-4-ynoate

Description

Context within Non-Canonical Amino Acid Research

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard protein-coding amino acids. The incorporation of ncAAs into proteins is a powerful technique for expanding the chemical diversity of proteins and enabling the introduction of novel functionalities. caltech.edu L-propargylglycine serves as a valuable ncAA due to its structural similarity to natural amino acids like L-methionine, which in some cases allows for its incorporation into proteins by the cell's own translational machinery, or more commonly, through engineered systems. caltech.edu

The ability to introduce L-propargylglycine into protein structures opens up avenues for creating proteins with tailored properties. Researchers have successfully evolved aminoacyl-tRNA synthetases, such as methionyl-tRNA synthetase (MetRS), to specifically recognize and incorporate L-propargylglycine in place of methionine. caltech.edu This residue-specific incorporation allows for the production of proteins where every methionine is replaced by L-propargylglycine, providing a global handle for subsequent chemical modifications. caltech.edu

Furthermore, L-propargylglycine is a known mechanism-based inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes. ebi.ac.ukresearchgate.net This property places it at the intersection of protein engineering and enzymology, allowing researchers to probe the active sites and catalytic mechanisms of these enzymes. By incorporating L-propargylglycine into peptides, its inhibitory potency can be significantly increased, highlighting its utility in the design of targeted enzyme inhibitors.

Significance of Alkyne Functionalization in Bioorthogonal Chemical Methodologies

The terminal alkyne group of L-propargylglycine is the cornerstone of its utility in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The alkyne moiety is an excellent bioorthogonal handle because it is small, metabolically stable, and absent from most biological systems. nih.gov

The most prominent application of the alkyne group is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". acs.orgfrontiersin.org This reaction forms a stable triazole linkage between the alkyne-containing molecule (L-propargylglycine) and an azide-functionalized molecule of interest. This has been widely used for:

Protein and Peptide Labeling: Peptides and proteins containing L-propargylglycine can be readily labeled with a variety of probes, including fluorophores, affinity tags, and drug molecules that have been modified with an azide (B81097) group. frontiersin.orgmdpi.com

Bioconjugation: L-propargylglycine facilitates the construction of complex biomolecular architectures. For instance, it has been used to link peptides to polymer scaffolds to create multivalent binders. frontiersin.org

Radiolabeling: The alkyne group allows for the efficient introduction of radioisotopes, such as Fluorine-18, for applications in positron emission tomography (PET) imaging. mdpi.com

The versatility of the alkyne functionalization of L-propargylglycine makes it an indispensable tool for chemical biologists seeking to study and manipulate biological systems with high precision and selectivity.

Physicochemical Properties of (2R)-2-azaniumylpent-4-ynoate

| Property | Value |

| Chemical Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Melting Point | 235-239 °C |

| Boiling Point | 272.1±35.0 °C (Predicted) |

| Density | 1.209±0.06 g/cm³ (Predicted) |

| pKa | 2.04±0.10 (Predicted) |

| Appearance | White to pale yellow powder |

| SMILES | C(O)(=O)C@@HCC#C |

| InChIKey | DGYHPLMPMRKMPD-BYPYZUCNSA-N |

Table data sourced from ChemicalBook. chemicalbook.com

Research Findings on Enzyme Inhibition by this compound

This compound is a well-documented mechanism-based inhibitor of several PLP-dependent enzymes. It typically acts as a "suicide substrate," where the enzyme processes it, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

| Target Enzyme | Organism/Source | Inhibition Details | Reference(s) |

| Cystathionine γ-lyase (CGL) | Toxoplasma gondii, various bacteria | Irreversible inactivation. It is used as an affinity labeling reagent for this enzyme. | ebi.ac.uknih.gov |

| Methionine γ-lyase | Bacterial | Induces mechanism-based inactivation. | ebi.ac.uk |

| Alanine transaminase | Pig heart | Inactivates the enzyme with a Kᵢ of 3.9 mM and a k_inact of 0.26 min⁻¹. | ebi.ac.uk |

| Cystathionine γ-synthase | Bacterial | Acts as a suicide inhibitor. | chemicalbook.com |

| L-amino-acid oxidase | Snake venom (Crotalus adamanteus, Crotalus atrox) | Irreversible, dose- and time-dependent inactivation. | ebi.ac.uk |

| Proline dehydrogenase | Thermus thermophilus | Irreversibly inactivates the enzyme. | chemicalbook.com |

| UDP-N-acetylmuramate:L-alanine ligase | Bacterial | A known target of inhibition. | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azaniumylpent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-03-2 | |

| Record name | (2R)-2-Amino-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthetic Pathways and Natural Product Discovery of Alkyne Amino Acids

Elucidation of Endogenous Biosynthesis of Terminal-Alkyne Amino Acids (e.g., in Streptomyces cattleya)

The biosynthesis of terminal-alkyne-containing amino acids in Streptomyces cattleya represents a remarkable enzymatic pathway that transforms a common amino acid, L-lysine, into the bioorthogonally useful L-propargylglycine and subsequently into β-ethynylserine. berkeley.eduresearchgate.net Initial hypotheses centered around fatty acid desaturases, which are known to form internal alkynes. However, knocking out the genes for these enzymes in S. cattleya did not halt the production of β-ethynylserine, indicating a novel pathway was at play. berkeley.edu

Through comparative genomics, a unique gene cluster, termed the 'bes' cluster (biosynthesis of ethynylserine), was identified in S. cattleya and other terminal alkyne-producing Streptomyces species. researchgate.netrsc.org This cluster was found to be responsible for the entire biosynthetic sequence. The pathway commences with L-lysine and proceeds through a series of unprecedented enzymatic reactions, including halogenation and oxidative C-C bond cleavage, to ultimately form the terminal alkyne functionality. researchgate.netnih.gov This discovery was significant as it unveiled nature's strategy for installing a terminal alkyne, a functional group rarely seen in natural products but highly valued in synthetic chemistry for its utility in "click" reactions. berkeley.edunih.govprinceton.edurepec.org

The key steps in the biosynthesis of L-propargylglycine from L-lysine in S. cattleya are:

Halogenation: The process begins with the chlorination of L-lysine at the Cγ position. springernature.comnih.gov

Oxidative C-C Bond Cleavage: This is followed by the cleavage of the C-C bond, which generates a terminal alkene. nih.gov

Alkyne Formation: Finally, the terminal alkyne is formed through the elimination of the halogen and subsequent isomerization. nih.gov

Enzymatic Machinery and Proposed Reaction Mechanisms for Alkyne Formation (e.g., BesA, BesB, BesC, BesD, BesE)

The 'bes' gene cluster in Streptomyces cattleya encodes a suite of five enzymes (BesA, BesB, BesC, BesD, and BesE) that collaboratively catalyze the conversion of L-lysine to terminal alkyne amino acids. researchgate.netnih.gov The function of each enzyme has been elucidated through genetic knockout studies and in vitro biochemical assays. researchgate.net

The core of the alkyne formation is carried out by BesB, BesC, and BesD. researchgate.net The proposed mechanism is as follows:

BesD: This non-heme Fe/α-ketoglutarate (αKG)-dependent oxygenase initiates the pathway by catalyzing the chlorination of L-lysine at the Cγ position, forming 4-chloro-L-lysine. rsc.orgspringernature.comnih.gov

BesC: An oxidase from the HemeO superfamily, BesC, then performs an unusual oxidative cleavage of the C-C bond in 4-chloro-L-lysine. This reaction yields a terminal alkene amino acid, 4-chloro-L-allylglycine. rsc.orgspringernature.comnih.gov

BesB: This pyridoxal-5'-phosphate (PLP)-dependent enzyme, which is homologous to cystathionine-β-lyase, is the key acetylenase. rsc.orgspringernature.com It catalyzes the γ-elimination of the chloride from 4-chloro-L-allylglycine to form an allene intermediate. researchgate.netspringernature.com This intermediate is then isomerized by BesB to produce the stable terminal alkyne of L-propargylglycine. researchgate.net

The remaining enzymes, BesA and BesE, are involved in the subsequent conversion of L-propargylglycine to β-ethynylserine. nih.gov BesE is a hydroxylase that acts on L-propargylglycine to form β-ethynylserine. researchgate.net BesA is believed to be involved in the ligation of glutamate to propargylglycine (B1618536). researchgate.net

| Enzyme | Enzyme Class | Substrate | Product | Function |

|---|---|---|---|---|

| BesD | Non-heme Fe/αKG-dependent oxygenase | L-lysine | 4-chloro-L-lysine | Radical halogenation at the Cγ position. rsc.orgspringernature.comnih.gov |

| BesC | Oxidase (HemeO superfamily) | 4-chloro-L-lysine | 4-chloro-L-allylglycine | Oxidative C-C bond cleavage to form a terminal alkene. rsc.orgspringernature.comnih.gov |

| BesB | PLP-dependent enzyme | 4-chloro-L-allylglycine | L-propargylglycine | γ-elimination of chloride and isomerization to form a terminal alkyne. rsc.orgspringernature.comnih.gov |

| BesE | Hydroxylase | L-propargylglycine | β-ethynylserine | Hydroxylation at the β-position. researchgate.net |

| BesA | Ligase | L-propargylglycine | γ-glutamyl-L-propargylglycine | Ligation to glutamate. researchgate.net |

Microbial Engineering for Enhanced Production of Bioorthogonal Amino Acids

The discovery of the 'bes' biosynthetic pathway has provided a genetic toolkit for the microbial production of bioorthogonal amino acids like L-propargylglycine. researchgate.netnih.gov By heterologously expressing the necessary genes from the 'bes' cluster in a well-characterized host organism such as Escherichia coli, it is possible to engineer strains capable of producing these valuable non-canonical amino acids from simple carbon sources like glucose. berkeley.eduresearchgate.net

Researchers have successfully engineered E. coli to produce L-propargylglycine by introducing the genes for BesB, BesC, and BesD. berkeley.edugoogle.com This allows for the de novo synthesis of the terminal alkyne amino acid. researchgate.netnih.gov Furthermore, these engineered microbes can be modified to incorporate the synthesized amino acid directly into their proteome, effectively creating proteins with built-in "chemical handles" for subsequent modification via click chemistry. berkeley.edu

The modularity of this enzymatic pathway also allows for the production of other useful amino acids. For instance, expressing only BesD can lead to the production of 4-chloro-lysine, while expressing BesC alone can yield allylglycine, which contains a terminal alkene. google.com This demonstrates the potential for creating a variety of non-canonical amino acids for applications in synthetic biology and bioorthogonal chemistry. nih.gov The ability to produce these compounds through fermentation in microorganisms like E. coli or Corynebacterium glutamicum offers a scalable and sustainable alternative to chemical synthesis. mdpi.com

| Expressed Genes | Host Organism | Product | Potential Application |

|---|---|---|---|

| besB, besC, besD | Escherichia coli | L-propargylglycine | Production of terminal-alkyne amino acid for bioorthogonal labeling. berkeley.edugoogle.com |

| besD | Escherichia coli | 4-chloro-lysine | Production of a halogenated amino acid. google.com |

| besC | Escherichia coli | Allylglycine | Production of a terminal-alkene amino acid. google.com |

| besA, besB, besC, besD, besE | Escherichia coli | β-ethynylserine | Production of a hydroxylated terminal-alkyne amino acid. nih.govgoogle.com |

Spectroscopic and Chromatographic Characterization of 2r 2 Azaniumylpent 4 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2R)-2-azaniumylpent-4-ynoate. Through various one- and two-dimensional experiments, the connectivity of atoms and their spatial relationships can be mapped, confirming the compound's identity and assessing its chiral integrity.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the primary data for structural confirmation. The expected chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electronegative amino and carboxylate groups deshield the adjacent α-carbon and its attached proton, shifting their signals downfield. The terminal alkyne group creates a distinct electronic environment, with the sp-hybridized carbons and the terminal acetylenic proton having characteristic chemical shifts.

A hypothetical ¹H NMR spectrum in D₂O would exhibit signals for the α-proton (Hα), the two β-protons (Hβ), and the terminal acetylenic proton. The Hα signal would appear as a triplet, coupled to the two diastereotopic Hβ protons. The Hβ protons would appear as a doublet of triplets, coupled to both the Hα and the acetylenic proton. The terminal alkyne proton would present as a triplet due to long-range coupling with the Hβ protons.

The proton-decoupled ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule: the carboxylate carbon (C=O), the two sp-hybridized alkyne carbons (C≡C), the α-carbon (Cα), and the β-carbon (Cβ).

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Hα | ¹H | ~3.8 - 4.2 | t | J(Hα, Hβ) ≈ 6-7 Hz |

| Hβ | ¹H | ~2.7 - 3.0 | dt | J(Hβ, Hα) ≈ 6-7 Hz, J(Hβ, H-alkyne) ≈ 2.5 Hz |

| H-alkyne | ¹H | ~2.4 - 2.6 | t | J(H-alkyne, Hβ) ≈ 2.5 Hz |

| C=O | ¹³C | ~170 - 175 | - | - |

| Cα | ¹³C | ~50 - 55 | - | - |

| Cβ | ¹³C | ~20 - 25 | - | - |

| C≡CH | ¹³C | ~80 - 85 | - | - |

| C≡CH | ¹³C | ~70 - 75 | - | - |

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the Hα signal and the Hβ signals, confirming their connectivity. A weaker cross-peak would also be observed between the Hβ signals and the terminal acetylenic proton, verifying the long-range coupling. uio.no

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity (< 5 Å), which is crucial for confirming stereochemistry and conformation. nanalysis.comlibretexts.org In a NOESY spectrum, correlations would be expected between the Hα and Hβ protons. The specific pattern and intensity of NOE signals can help to define the conformational preferences of the side chain. libretexts.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (formula C₅H₇NO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The monoisotopic mass of the neutral molecule is 113.0477 Da. nih.govnih.gov

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ in positive ion mode, with a mass-to-charge ratio (m/z) of 114.0550.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves selecting the precursor ion (e.g., m/z 114.0550) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). uab.edu The fragmentation pattern provides valuable structural information. For protonated propargylglycine (B1618536), common fragmentation pathways for α-amino acids would be expected. nih.gov These include the neutral loss of water (H₂O) and carbon monoxide (CO), often as a concerted loss of formic acid (HCOOH), and the loss of ammonia (B1221849) (NH₃). nih.gov

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₈NO₂]⁺ | 114.0550 | Precursor Ion (Protonated Molecule) |

| [M+H - H₂O]⁺ | [C₅H₆NO]⁺ | 96.0444 | Loss of water |

| [M+H - HCOOH]⁺ | [C₄H₆N]⁺ | 68.0500 | Loss of formic acid (immonium ion) |

| [M+H - NH₃]⁺ | [C₅H₅O₂]⁺ | 97.0284 | Loss of ammonia |

The immonium ion resulting from the loss of formic acid (m/z 68.0500) is a characteristic fragment for many α-amino acids and helps to confirm the core structure.

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving it from its enantiomer.

As a polar amino acid, this compound is not well-retained on traditional reversed-phase (e.g., C18) HPLC columns under standard conditions. Several strategies can be employed for its analysis. One approach is hydrophilic interaction liquid chromatography (HILIC). Alternatively, reversed-phase chromatography can be used following a pre-column derivatization step. thermofisher.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. restek.comresearchgate.net A UPLC-MS/MS method, often without derivatization, can provide rapid and sensitive quantification. restek.com

Assessing the enantiomeric purity of this compound is critical. Chiral chromatography is the most common method for separating enantiomers. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acids, several types of CSPs are effective:

Crown Ether-Based CSPs: These are particularly well-suited for resolving primary amino acids. chromatographyonline.com

Cyclodextrin-Based CSPs: These separate enantiomers based on inclusion complexation.

Ligand-Exchange CSPs: These involve a metal ion complexed to a chiral ligand on the stationary phase.

Zwitterionic Ion-Exchange CSPs: Newer phases, such as those derived from cinchona alkaloids, show excellent selectivity for the direct separation of underivatized amino acids. chiraltech.com

By using a suitable chiral column and mobile phase, the (R)- and (S)-enantiomers of propargylglycine can be baseline resolved, allowing for the accurate determination of enantiomeric excess (ee).

Derivatization is a chemical modification of the analyte to improve its analytical properties. jfda-online.comgcms.cz For amino acids like this compound, derivatization is often employed to:

Increase volatility for gas chromatography (GC) analysis.

Enhance retention in reversed-phase HPLC.

Improve detection by introducing a chromophore for UV detection or a fluorophore for fluorescence detection.

Common derivatization strategies involve reacting the primary amine and/or the carboxylic acid group.

For GC-MS: A two-step process is common, involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine (e.g., with pentafluoropropionic anhydride, PFPA). nih.gov Silylation reagents like MTBSTFA are also widely used to derivatize both amine and carboxyl groups simultaneously. sigmaaldrich.comyoutube.com

For HPLC/UPLC: Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with the primary amine to yield a highly fluorescent and UV-active derivative that is well-retained in reversed-phase chromatography. acs.orgwaters.com This allows for highly sensitive and selective quantification, especially when coupled with mass spectrometry. acs.org

Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence, FT-IR, Circular Dichroism)

The spectroscopic characterization of this compound and its derivatives provides critical insights into their electronic structure, conformational properties, and vibrational modes. While specific spectroscopic data for this compound is not extensively available in the public domain, the analysis of structurally similar compounds, such as other amino acids and molecules containing alkyne functionalities, allows for a detailed projection of its spectroscopic behavior.

UV-Vis Spectroscopy

Non-aromatic amino acids, such as this compound, are generally characterized by weak electronic absorption in the ultraviolet-visible (UV-Vis) region. The primary chromophores in this molecule are the carboxyl group and the carbon-carbon triple bond of the propargyl group.

The carboxyl group typically exhibits a weak n → π* transition at approximately 200-210 nm. The alkyne group, in isolation, has a π → π* transition that also falls in the far-UV region, typically below 200 nm, making it often inaccessible with standard spectrophotometers.

Recent studies on non-aromatic amino acids have revealed that charged amino acids can display unique absorption features extending beyond 250 nm. nih.gov For instance, concentrated solutions of some amino acids show a distinct absorption tail that can span into the visible spectrum. nih.gov In the case of this compound, which exists as a zwitterion, it is plausible that it may exhibit a weak absorption tail in the near-UV region.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Carboxyl (-COOH) | n → π | ~205 | Low |

| Alkyne (-C≡CH) | π → π | <200 | Moderate |

Note: The data in this table is predictive and based on the analysis of similar functional groups.

Fluorescence Spectroscopy

Simple, non-aromatic amino acids like this compound are not inherently fluorescent. Fluorescence typically arises from molecules with extended π-conjugated systems or specific fluorophores, which are absent in this compound. Derivatization of this compound with a fluorescent tag would be necessary to employ fluorescence spectroscopy for its detection and characterization.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The key vibrational modes for this compound would include:

N-H stretching of the azaniumyl group (-NH3+) is expected to appear as a broad band in the range of 3000-3300 cm⁻¹.

C-H stretching of the alkyne (≡C-H) will show a sharp, characteristic peak around 3300 cm⁻¹.

C≡C stretching of the alkyne group will present a weak but sharp band in the region of 2100-2140 cm⁻¹.

C=O stretching of the carboxylate group (-COO⁻) will exhibit a strong absorption band typically between 1550 and 1650 cm⁻¹.

N-H bending of the azaniumyl group will be observed around 1500-1600 cm⁻¹.

C-N stretching will likely appear in the 1020-1250 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azaniumyl (-NH3+) | N-H Stretch | 3000 - 3300 | Strong, Broad |

| Alkyne (≡C-H) | C-H Stretch | ~3300 | Sharp, Medium |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2140 | Weak, Sharp |

| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | 1550 - 1650 | Strong |

| Azaniumyl (-NH3+) | N-H Bend | 1500 - 1600 | Medium |

| C-N | C-N Stretch | 1020 - 1250 | Medium |

Note: This data is predictive and based on characteristic vibrational frequencies of the respective functional groups.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. wikipedia.org As this compound possesses a chiral center at the α-carbon, it is expected to be CD-active.

The CD spectrum of a small chiral molecule like this compound is primarily influenced by the electronic transitions of its chromophores within the chiral environment. The carboxyl group is the main chromophore in the accessible UV region. For (R)-amino acids, the n → π* transition of the carboxyl group typically results in a positive Cotton effect (a positive peak in the CD spectrum) around 205-215 nm. The sign and magnitude of the Cotton effect are dependent on the stereochemistry and the conformation of the molecule in solution. nih.gov

The presence of the propargyl group may also contribute to the CD spectrum, although its direct contribution in the near-UV region is expected to be minimal. However, its electronic influence on the carboxyl chromophore could modulate the observed CD signal.

Table 3: Anticipated Circular Dichroism Bands for this compound

| Chromophore | Transition | Expected Wavelength Range (nm) | Expected Cotton Effect |

| Carboxyl (-COOH) | n → π* | 205 - 215 | Positive |

Note: The predicted Cotton effect is based on the (R)-configuration at the α-carbon and is subject to conformational effects.

Applications of 2r 2 Azaniumylpent 4 Ynoate in Chemical Biology and Bioengineering

Bioorthogonal Ligation Reactions

Bioorthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The terminal alkyne functionality of (2R)-2-azaniumylpent-4-ynoate makes it an ideal substrate for several such reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein and Peptide Labeling

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. nih.gov This "click chemistry" reaction forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov When this compound is incorporated into a protein, its terminal alkyne is available to react with an azide-functionalized molecule of interest, such as a fluorophore, a drug molecule, or a purification tag. nih.govmdpi.com

The CuAAC reaction is known for its high yields, stereospecificity, and compatibility with aqueous environments. mdpi.com The reaction is catalyzed by copper(I) ions, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate. nih.gov To mitigate the potential toxicity of copper to living cells, ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often used to stabilize the copper(I) catalyst and protect the cells from oxidative damage. nih.govmit.edu This methodology has been successfully used for labeling proteins on the surface of living cells. nih.govspringernature.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Applications

To circumvent the need for a potentially toxic copper catalyst, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) derivative that reacts spontaneously with an azide without the need for a metal catalyst. nih.govscispace.com If a protein is engineered to contain an azide-bearing unnatural amino acid, it can be labeled with a cyclooctyne-functionalized probe. Conversely, if this compound is incorporated into a protein, it can be labeled with an azide-functionalized strained cyclooctyne.

SPAAC is particularly well-suited for applications in living cells and organisms due to its catalyst-free nature. nih.gov The reaction rates of SPAAC have been significantly improved through the development of various cyclooctyne derivatives, such as dibenzocyclooctynes (DBCO). scispace.com These advancements have enabled the real-time imaging of biological processes in living systems. nih.gov

Palladium-Mediated Cross-Coupling Reactions in Biological Systems

Palladium-mediated cross-coupling reactions represent another powerful tool for bioorthogonal chemistry. nih.govacs.org These reactions, traditionally used in organic synthesis, have been adapted for biological applications. The terminal alkyne of this compound can participate in Sonogashira cross-coupling reactions with aryl or vinyl halides. researchgate.netrsc.orgrsc.org

Researchers have demonstrated that palladium catalysts can be engineered to be biocompatible, allowing for their use in living cells. nih.govacs.org For instance, a genetically encoded alkyne-containing amino acid, structurally similar to this compound, has been shown to direct palladium-mediated protein labeling on the surface of live mammalian cells. nih.govacs.org This approach expands the repertoire of bioorthogonal reactions available for protein modification in biological systems.

Orthogonal Reactivities for Multi-Component Bioconjugation (e.g., Hydrothiolation, Hydrosilylation)

The terminal alkyne of this compound can also undergo other addition reactions, such as hydrothiolation and hydrosilylation, which can be employed for bioconjugation. These reactions offer orthogonal reactivity to the azide-alkyne cycloadditions, enabling multi-component labeling strategies.

While less common in a bioorthogonal context than click chemistry, transition metal-catalyzed hydrothiolation of alkynes with thiols can proceed under mild conditions. Similarly, hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, can be catalyzed by various transition metals. The development of biocompatible catalysts for these reactions is an active area of research.

Protein and Peptide Modification and Engineering

The ability to incorporate this compound into proteins at specific sites is crucial for its application as a chemical reporter. Genetic encoding strategies provide a powerful means to achieve this site-specific incorporation.

Genetic Encoding Strategies for Site-Specific Incorporation (e.g., Amber Codon Suppression, Non-Canonical Protein Translation)

Genetic code expansion allows for the incorporation of unnatural amino acids (UAAs) into proteins in response to a reassigned codon. uu.nlfrontiersin.org A common strategy is amber codon suppression, where the amber stop codon (UAG) is repurposed to encode a UAA. frontiersin.orgkjom.org This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the cell. frontiersin.orgkjom.org The aaRS is engineered to specifically recognize and charge the UAA, in this case this compound, onto the suppressor tRNA, which has an anticodon that recognizes the UAG codon. frontiersin.orgkjom.org

This technique allows for the precise placement of this compound at any desired position within a protein sequence. uu.nlfrontiersin.org Once incorporated, the alkyne handle can be used for the bioorthogonal reactions described above.

Non-canonical protein translation refers to translation initiation at codons other than the standard AUG. While less controlled for site-specific incorporation of UAAs, it represents another avenue for modifying the proteome. However, for precise engineering, amber codon suppression and other codon reassignment strategies are the methods of choice. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net

Table 1: Comparison of Genetic Encoding Strategies for Unnatural Amino Acids

| Strategy | Description | Advantages | Disadvantages |

| Amber Codon Suppression | Reassigns the UAG stop codon to encode a UAA using an orthogonal synthetase/tRNA pair. | High site-specificity; widely used and well-characterized. | Competition with release factor 1 can limit efficiency; potential for read-through of natural stop codons. |

| Ochre/Opal Codon Suppression | Reassigns the UAA or UGA stop codons. | Expands the number of available codons for UAA incorporation. | Generally lower suppression efficiency compared to amber suppression. |

| Frameshift Suppression | Uses a tRNA that recognizes a four-base codon to incorporate a UAA. | Provides a completely orthogonal codon, avoiding competition with natural stop codons. | Can be less efficient than stop codon suppression; requires careful engineering of the tRNA and ribosome. |

| Non-Canonical Initiation | Utilizes alternative start codons to incorporate a UAA at the N-terminus. | Useful for N-terminal labeling. | Limited to the N-terminus of the protein. |

Post-Translational Modification via Alkyne Conjugation

The metabolic incorporation of this compound into proteins in place of its natural analog, methionine, provides a powerful platform for engineered post-translational modification. Once integrated into the polypeptide chain, the alkyne side chain serves as a chemical handle for conjugation with a wide variety of molecules bearing an azide group. google.com This process, known as bio-orthogonal conjugation, typically utilizes the highly efficient and specific CuAAC reaction. google.commdpi.com

This strategy allows for the attachment of diverse functionalities to proteins, including:

Biophysical probes: Fluorophores, spin labels, and photo-crosslinkers.

Affinity tags: Biotin (B1667282) for purification and detection.

Therapeutic agents: Small molecule drugs or imaging agents.

Polymers: Polyethylene glycol (PEG) to enhance stability and solubility.

The azide-alkyne cycloaddition is favored for these applications due to its high selectivity, reliability, and compatibility with biological conditions. google.commdpi.com This method enables the site-specific modification of proteins, offering a level of control that is difficult to achieve with traditional methods that target reactive side chains of natural amino acids like lysine (B10760008) or cysteine.

Development of Stapled Peptides and Cyclic Constructs

Stapled peptides are a class of synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a synthetic brace or "staple". explorationpub.comresearchgate.net This modification can enhance the peptide's binding affinity for its target, increase its resistance to proteolytic degradation, and improve its cell permeability. explorationpub.com this compound can be strategically incorporated into a peptide sequence to facilitate stapling.

The development of stapled peptides using this amino acid can be achieved through several methods. One common approach involves incorporating two alkyne-containing residues at appropriate positions (e.g., i and i+4 or i and i+7 for an α-helix) within the peptide sequence. A bifunctional azide linker can then be used to "staple" the peptide through a double CuAAC reaction, forming a stable macrocycle. Alternatively, an alkyne-containing residue can be paired with an azide-containing non-canonical amino acid for an intramolecular cyclization reaction. cam.ac.uk These methodologies provide a versatile toolkit for creating conformationally constrained peptides targeting intracellular protein-protein interactions. explorationpub.comcam.ac.uk

| Stapling Strategy | Description | Key Chemistry | Residue Positions |

|---|---|---|---|

| All-Hydrocarbon Stapling | Formation of an aliphatic bridge using two olefin-containing amino acids. | Ring-Closing Metathesis (RCM) | i, i+4; i, i+7 |

| Lactam Bridge | Formation of an amide bond between the side chains of an acidic (e.g., Glutamic acid) and a basic (e.g., Lysine) amino acid. | Amide bond formation | i, i+4 |

| Alkyne-Azide Cyclization | Intramolecular reaction between an alkyne-containing amino acid (like HPG) and an azide-containing amino acid. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | i, i+4; i, i+7 |

| Thiol-based Stapling | Reaction of two cysteine residues with a bifunctional linker. | Thiol-maleimide or Thiol-ene reaction | i, i+7 |

Fabrication of Peptide-Small Molecule Conjugates

Peptide-small molecule conjugates, including peptide-drug conjugates (PDCs), are designed to combine the high target specificity of peptides with the therapeutic potency of small molecules. nih.govnih.govgenscript.com This approach can enhance the delivery of a cytotoxic drug to cancer cells while minimizing systemic toxicity. nih.gov

The incorporation of this compound into the peptide component provides a specific conjugation site for the small molecule payload. mdpi.com The small molecule is first functionalized with an azide group. Then, using CuAAC click chemistry, the azide-modified molecule is covalently attached to the alkyne handle on the peptide. mdpi.com This modular approach simplifies the development and synthesis of new targeted therapies. genscript.com The components of a typical PDC are outlined below.

| Component | Function | Example |

|---|---|---|

| Peptide | Provides targeting specificity to receptors overexpressed on diseased cells. Can also act as a cell-penetrating agent. genscript.com | RGD (Arginine-Glycine-Aspartic acid) tripeptide targeting integrins. genscript.com |

| Linker | Connects the peptide to the payload. Can be cleavable (releasing the drug inside the cell) or non-cleavable. | Enzyme-sensitive linkers, pH-sensitive linkers. genscript.com |

| Payload/Drug | The active therapeutic or diagnostic agent. | Cytotoxic agents (e.g., Doxorubicin), radioactive nuclides, imaging molecules. genscript.com |

Development of Molecular Probes and Biosensors

Fluorescent Tagging and Imaging (e.g., Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT))

This compound is a cornerstone of the bio-orthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) techniques. nih.govnih.gov These methods allow for the specific labeling and analysis of newly synthesized proteins within cells, tissues, or even whole organisms. nih.govnih.gov

In both techniques, cells are cultured in media where methionine is replaced by an alkyne-containing analog like HPG (or an azide-containing analog like azidohomoalanine, AHA). nih.govnih.gov As cells synthesize new proteins, HPG is incorporated into their polypeptide chains. Following this metabolic labeling, the alkyne-tagged proteins can be detected via click chemistry.

FUNCAT: An azide-functionalized fluorophore is attached to the incorporated HPG, allowing for the direct visualization of newly synthesized proteins using fluorescence microscopy. nih.gov This technique provides spatiotemporal information about protein synthesis. nih.gov

BONCAT: An azide-functionalized affinity tag, such as biotin, is attached. nih.gov This allows for the selective enrichment and purification of the newly synthesized proteome, which can then be identified and quantified using mass spectrometry. nih.gov

These techniques have been instrumental in studying protein synthesis dynamics in various contexts, including neuronal plasticity. nih.govwesleyan.edu

Photo-Crosslinking Approaches for Protein-Protein Interaction Studies

Mapping protein-protein interactions (PPIs) is crucial for understanding cellular processes. springernature.com Photo-crosslinking is a powerful technique for capturing transient or weak PPIs in their native environment. nih.govnih.gov This method involves incorporating a photo-activatable amino acid into a "bait" protein. Upon UV irradiation, the photo-activatable group forms a covalent bond with nearby interacting "prey" proteins. researchgate.netresearchgate.net

While traditional photo-crosslinking amino acids like those containing benzophenone (B1666685) or diazirine groups are effective, they can lack specificity in their reactions. nih.gov The alkyne handle of this compound can be used in a two-step approach to enhance these studies. After the initial photo-crosslinking event, the alkyne group on the bait protein can be used to click-attach a reporter tag (like biotin or a fluorophore). This allows for the specific purification or visualization of the cross-linked complexes, facilitating the identification of interacting partners by mass spectrometry. nih.gov This combination of photo-crosslinking and bio-orthogonal chemistry provides a powerful tool for dissecting complex protein interaction networks. nih.gov

Applications in Proteomics and Interactomics

The ability to specifically label proteins using this compound has significant applications in the fields of proteomics (the large-scale study of proteins) and interactomics (the study of protein interactions). nih.govnih.gov

By using BONCAT, researchers can isolate the proteome synthesized within a specific time window. nih.gov Subsequent analysis by mass spectrometry allows for the quantitative comparison of protein expression levels under different conditions (e.g., treated vs. untreated cells). nih.govcancer.gov This approach, often combined with quantitative proteomics strategies like Isotope-Coded Affinity Tags (ICAT) or label-free quantitation, enables the identification of proteins that are differentially regulated in response to stimuli or in disease states. johnshopkins.edu

In interactomics, combining HPG-based labeling with techniques like co-immunoprecipitation or photo-crosslinking allows for the comprehensive mapping of protein interaction networks. springernature.comnih.gov For example, a bait protein containing HPG can be used to capture its interacting partners, and the alkyne handle can then be used to attach an affinity tag for purification. The entire complex can then be analyzed by mass spectrometry to identify all the interacting proteins, providing a snapshot of the cellular machinery at a specific moment. mdpi.com

Enzyme Activity Monitoring Using Unnatural Amino Acid Probes

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy for studying and engineering enzyme function. nih.govrsc.org this compound serves as a valuable UAA probe due to its terminal alkyne, which can be used for "click" reactions to attach reporter molecules like fluorophores. This allows for the site-specific labeling of proteins and peptides, facilitating the monitoring of enzyme activity through techniques such as Fluorescence Resonance Energy Transfer (FRET). semanticscholar.org

When this compound is incorporated into a peptide substrate at or near an enzyme's cleavage site, its alkyne group can be tagged with a fluorescent dye. A second fluorescent molecule, a quencher or a FRET partner, can be placed elsewhere in the peptide. Enzymatic cleavage of the peptide separates the fluorophore from its partner, leading to a measurable change in fluorescence. This change can be directly correlated with enzyme activity, allowing for real-time kinetic studies.

This amino acid is also a known irreversible inhibitor of several pyridoxal (B1214274) phosphate-dependent enzymes, such as γ-cystathionase and various transaminases. nih.govchemicalbook.comebi.ac.uk This property of mechanism-based inactivation allows it to be used as an affinity labeling reagent to identify and characterize enzyme active sites. chemicalbook.com By studying the covalent adducts formed between the activated propargylglycine (B1618536) and the enzyme, researchers can gain insights into catalytic mechanisms.

| Enzyme Target | Probe Design Principle | Detection Method | Key Finding |

|---|---|---|---|

| Proteases (e.g., Trypsin) | Peptide substrate containing this compound for post-cleavage fluorescent labeling via click chemistry. | Fluorescence Spectroscopy / Mass Spectrometry | Enables rapid screening of enzyme activity and inhibition by detecting cleavage products. scripps.edu |

| Cholinesterases (AChE, BChE) | Substrate analogs that produce a detectable product upon hydrolysis, allowing for continuous monitoring. | Near-Infrared (NIR) Fluorescence | Development of optical sensors for real-time detection of cholinesterase activity and inhibition. nih.gov |

| Cathepsin B (CatB) / Matrix Metalloproteinase 2 (MMP2) | Multi-fluorophore probes with specific peptide sequences for each enzyme, enabling simultaneous activity monitoring. | In Vivo Fluorescence Imaging | Allows for distinct monitoring of multiple enzyme activities within a complex biological environment like a tumor. mdpi.com |

| γ-Cystathionase (CSE) | Used as a mechanism-based inhibitor to study enzyme kinetics and function. | Biochemical Assays / Crystallography | Irreversible inactivation allows for characterization of the enzyme's role in hydrogen sulfide (B99878) (H2S) biosynthesis. sigmaaldrich.com |

Integration in Materials Science and Polymer Chemistry

The versatility of this compound extends beyond chemical biology into materials science, where its alkyne functionality is exploited for the synthesis and modification of advanced polymers and surfaces.

Design of "Clickable" Biopolymers and Macromolecules

The terminal alkyne of this compound makes it an ideal monomer for creating "clickable" biopolymers. Polypeptides synthesized with this amino acid present a scaffold of pendant alkyne groups along the polymer backbone. These groups are readily available for modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction.

This approach allows for the straightforward synthesis of functionalized macromolecules. A simple polypeptide backbone can be decorated with a wide array of molecules, including:

Sugars (Glycosylation): To create synthetic glycoproteins for studying carbohydrate-protein interactions.

Polyethylene glycol (PEGylation): To improve the solubility, stability, and biocompatibility of the polymer.

Biologically active molecules: To design materials for drug delivery or tissue engineering.

Fluorophores: To create labeled materials for imaging and sensing applications.

The ability to precisely control the density and type of functionalization post-polymerization provides a powerful tool for tailoring the properties of biopolymers for specific applications.

| Polymer Type | Method of Synthesis | "Clicked" Moiety | Resulting Application |

|---|---|---|---|

| Homopolypeptide of L-propargylglycine | Ring-opening polymerization of N-carboxyanhydride (NCA) | Azido-sugars | Synthetic mucin mimics for biological lubrication studies. |

| Propargylglycine-containing block copolymers | Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization | Azido-functionalized Polyethylene Glycol (PEG) | Self-assembling amphiphilic macromolecules for drug encapsulation. |

| Random copolymers with other amino acids | Solid-phase peptide synthesis | Azide-modified cell-adhesive peptides (e.g., RGD) | Bioactive scaffolds for promoting cell attachment and growth. |

Surface Functionalization and Bio-Interfacial Engineering

Controlling the interface between synthetic materials and biological systems is critical for applications ranging from medical implants to biosensors. This compound is instrumental in bio-interfacial engineering. By immobilizing this amino acid or peptides containing it onto a surface, a "clickable" interface is created.

This process typically involves first coating a substrate (e.g., silicon, gold, titanium oxide) with a layer that can covalently bind the amino acid. The exposed alkyne groups then serve as anchor points for attaching various molecules via click chemistry. This method offers a robust and specific way to tailor surface properties. For instance, surfaces can be functionalized with:

Antifouling polymers like PEG to prevent non-specific protein adsorption and cell adhesion.

Specific ligands or antibodies to create biosensors that capture target analytes with high specificity.

Bioactive peptides to promote the adhesion and proliferation of desired cell types, which is crucial for tissue engineering and regenerative medicine.

This strategy allows for the creation of multifunctional surfaces with precisely controlled chemical and biological properties, bridging the gap between the synthetic and biological worlds.

Computational and Theoretical Investigations of Alkyne Amino Acids

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the conformational flexibility, interactions with the environment, and binding characteristics of amino acids. These techniques simulate the behavior of molecules over time, providing a dynamic picture of their properties.

The energy landscape of a molecule can be visualized as a multi-dimensional surface where the coordinates represent the conformational degrees of freedom and the height corresponds to the potential energy. acs.orgresearchgate.net Minima on this surface correspond to stable conformations, while the paths between them represent conformational transitions. For small peptides, the conformational space can be segregated based on Ramachandran angles (φ, ψ). acs.org

Table 1: Hypothetical Torsional Angles and Relative Energies for Low-Energy Conformers of (2R)-2-azaniumylpent-4-ynoate

| Conformer | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |

| 1 | -150 | 150 | 180 | 60 | 0.0 |

| 2 | -70 | 140 | -60 | 180 | 1.2 |

| 3 | -60 | -40 | 60 | 180 | 2.5 |

Note: This data is hypothetical and serves as an illustrative example of what a conformational analysis would yield. The values are based on typical ranges observed for other non-proteinogenic amino acids.

In a biological context, this compound exists in an aqueous environment. MD simulations are particularly useful for studying the interactions between a solute and solvent molecules, including the formation of hydration shells. In aqueous solutions, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). aip.org

The number of water molecules required to stabilize the zwitterionic form of an amino acid can be investigated computationally. researchgate.netmpg.de Simulations of glycine (B1666218) in aqueous solution have shown that the zwitterionic form is stabilized by the surrounding water molecules. aip.org The hydration number, which is the average number of water molecules in the first hydration shell of a specific group, can be calculated from MD trajectories. For example, the amino group of glycine is hydrated by approximately three water molecules, while each oxygen of the carboxyl group is associated with about 2.7 water molecules. aip.org

Table 2: Predicted Hydration Numbers for the Functional Groups of this compound in its Zwitterionic Form

| Functional Group | Predicted Hydration Number |

| -NH3+ | ~3-4 |

| -COO- | ~5-6 (total for both oxygens) |

| Alkyne (C≡CH) | ~1-2 |

Note: These values are estimations based on simulations of analogous functional groups in other amino acids.

MD simulations are a cornerstone in the study of ligand-receptor interactions, providing insights into the dynamic process of binding. nih.gov These simulations can predict the preferred binding poses of a ligand within a receptor's active site and estimate the binding affinity. For chiral molecules like this compound, a key application of these simulations is in understanding the mechanisms of chiral discrimination, where a receptor preferentially binds one enantiomer over the other.

The binding of a ligand to a receptor can induce conformational changes in both molecules. mdpi.com By simulating the ligand-receptor complex, researchers can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. frontiersin.org The analysis of these interactions over the course of a simulation can reveal which residues in the receptor are critical for binding and selectivity. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their reactivity. These calculations can be used to predict a wide range of molecular properties and to elucidate the mechanisms of chemical reactions.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are based on first principles, using only the fundamental constants of nature. DFT, on the other hand, approximates the complex many-electron problem by calculating the electron density. nih.gov Both approaches can be used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies and charge distributions.

For this compound, DFT calculations could be employed to:

Determine the preferred gas-phase conformation.

Calculate the distribution of electric charge within the molecule.

Predict spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies.

Evaluate the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. sciencealert.com

Table 3: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | -0.5 eV |

| HOMO-LUMO Gap (eV) | 6.3 eV |

Note: These are representative values for a small amino acid and are intended for illustrative purposes. Actual values would require specific DFT calculations for this compound.

The terminal alkyne group in this compound is a versatile functional group that can participate in a variety of chemical transformations. msu.eduacs.org Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of these reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed.

For instance, the "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is a prominent reaction of terminal alkynes. chemistryviews.org DFT calculations can be used to investigate the catalytic cycle of this reaction, identifying the key intermediates and transition states and explaining the role of the copper catalyst. researchgate.net Similarly, the mechanisms of other alkyne reactions, such as nucleophilic additions and hydroboration, can be studied in detail. msu.edumdpi.com This understanding can aid in the design of new synthetic routes and the prediction of reaction outcomes. The sp-hybridized carbons of the triple bond make alkynes more electrophilic than alkenes, allowing them to undergo addition reactions initiated by a nucleophile. msu.edu

Q & A

Q. What are the optimal synthetic routes for (2R)-2-azaniumylpent-4-ynoate, and how can enantiomeric purity be ensured?

Methodological Answer:

- Synthetic Routes : A common approach involves coupling a propargyl derivative with a chiral α-amino acid precursor. For example, a modified procedure similar to the synthesis of methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate (53c) can be adapted, where a chiral amine is protected with a trityl group to prevent racemization during coupling reactions .

- Enantiomeric Purity : Use chiral HPLC or capillary electrophoresis to monitor purity. Chiral auxiliaries (e.g., (S)-TRIP) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enhance stereochemical control .

Q. How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

Q. What solvents and conditions are suitable for handling this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the alkyne moiety.

- Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid protic solvents (e.g., water, alcohols) unless stabilized by buffering agents .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of the alkyne group in this compound?

Methodological Answer:

- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the alkyne, enabling bioconjugation or probe development. Monitor reaction kinetics via UV-Vis or fluorescence spectroscopy .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict alkyne electrophilicity and transition states for reactions like hydrogenation or cyclization .

Q. How can discrepancies between experimental and computational spectroscopic data for this compound be resolved?

Methodological Answer:

Q. What strategies are effective for analyzing degradation pathways of this compound under physiological conditions?

Methodological Answer:

Q. How can the chiral environment of this compound be exploited in asymmetric catalysis?

Methodological Answer:

- Coordination Chemistry : Screen transition metals (e.g., Ru, Pd) to form chiral complexes for enantioselective hydrogenation or C–C bond formation.

- Circular Dichroism (CD) : Monitor metal-ligand interactions and correlate with catalytic activity .

Ethical and Analytical Best Practices

Q. How should researchers address ethical considerations when using this compound in biological studies?

Methodological Answer:

- Institutional Review : Submit protocols to an ethics committee (IRB) for approval, particularly for in vivo studies. Follow guidelines from regulatory bodies (e.g., FDA, EPA) for chemical safety .

- Data Integrity : Maintain raw data logs (e.g., NMR spectra, chromatograms) in tamper-evident formats. Use tools like LabArchives for electronic record-keeping .

Data Contradiction and Resolution

Q. What steps should be taken if experimental results contradict theoretical predictions for this compound?

Methodological Answer:

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., NMR integration errors, MS resolution limits).

- Peer Validation : Collaborate with independent labs to reproduce results. Cross-validate computational parameters (e.g., basis sets, solvation models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.